molecular formula C5H8BrNO2 B2784399 (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One CAS No. 2102411-12-9

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

Cat. No. B2784399
CAS RN: 2102411-12-9
M. Wt: 194.028
InChI Key: DQHCGRUPKXGSBU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One, also known as Ramipril, is a synthetic drug belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is widely used for the treatment of hypertension, heart failure, and diabetic nephropathy.

Mechanism of Action

The mechanism of action of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the retention of sodium and water. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced sodium and water retention.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It decreases the levels of angiotensin II, aldosterone, and endothelin-1, which are all involved in the regulation of blood pressure. It also increases the levels of bradykinin, a vasodilator that promotes the excretion of sodium and water. Furthermore, this compound has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, this compound has some limitations, including its potential toxicity, its narrow therapeutic window, and its potential for drug interactions.

Future Directions

There are several future directions for the research on (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One. One direction is to investigate its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and cancer. Furthermore, future research could focus on developing new formulations of this compound that improve its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of (S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves the reaction of (S)-3-Amino-2-Methylpropanoic Acid with 1,2-Epoxy-5-Bromopentane in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield this compound. The overall yield of the synthesis process is approximately 60%.

Scientific Research Applications

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has been shown to effectively lower blood pressure, reduce the risk of heart failure, and improve renal function in patients with diabetic nephropathy. Furthermore, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and cancer.

properties

IUPAC Name

(5S)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHCGRUPKXGSBU-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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